molecular formula C12H9NS B096269 1-Naphthalenemethyl isothiocyanate CAS No. 17112-82-2

1-Naphthalenemethyl isothiocyanate

Cat. No.: B096269
CAS No.: 17112-82-2
M. Wt: 199.27 g/mol
InChI Key: JJMDUNWYBZCIKZ-UHFFFAOYSA-N
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Description

1-Naphthalenemethyl isothiocyanate is an organic compound with the molecular formula C₁₂H₉NS. It is characterized by the presence of a naphthalene ring attached to a methyl isothiocyanate group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenemethyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 1-naphthalenemethylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product. Another method involves the use of carbon disulfide and primary amines, followed by desulfurization to yield the isothiocyanate .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenemethyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Naphthalenemethyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and polymers.

    Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its ability to form stable thiourea linkages with amino groups.

    Medicine: Research has shown its potential as an antimicrobial and anticancer agent, owing to its ability to modify biological macromolecules.

    Industry: It is used in the production of agrochemicals, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-naphthalenemethyl isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. This reactivity is also responsible for its antimicrobial and anticancer properties, as it can disrupt cellular processes by modifying key biomolecules .

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation).

    Allyl Isothiocyanate: Found in mustard oil, known for its antimicrobial properties.

    Benzyl Isothiocyanate: Studied for its anticancer activity.

Uniqueness: 1-Naphthalenemethyl isothiocyanate is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This structural feature enhances its ability to interact with aromatic systems and makes it a valuable compound in the synthesis of complex organic molecules .

Properties

IUPAC Name

1-(isothiocyanatomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMDUNWYBZCIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169017
Record name 1-Naphthalenemethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17112-82-2
Record name 1-Naphthalenemethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017112822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17112-82-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137463
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenemethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17112-82-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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